molecular formula C19H16FN3O2 B12013436 2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone CAS No. 765910-04-1

2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone

Cat. No.: B12013436
CAS No.: 765910-04-1
M. Wt: 337.3 g/mol
InChI Key: RIKLVNVOUBJJNG-SSDVNMTOSA-N
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Description

2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthaldehyde core with a semicarbazone functional group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone typically involves the reaction of 2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the semicarbazone group to amines or hydrazones.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Amines, hydrazones

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone involves its interaction with molecular targets such as enzymes or receptors. The semicarbazone group can form stable complexes with metal ions, which may inhibit enzyme activity or alter receptor function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Fluorobenzyl)oxy)-3-methoxybenzaldehyde
  • 4-((4-Fluorobenzyl)oxy)benzaldehyde
  • 2-((4-Fluorobenzyl)oxy)naphthalene-1-carbaldehyde

Uniqueness

Compared to similar compounds, 2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone stands out due to its semicarbazone functional group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

765910-04-1

Molecular Formula

C19H16FN3O2

Molecular Weight

337.3 g/mol

IUPAC Name

[(E)-[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methylideneamino]urea

InChI

InChI=1S/C19H16FN3O2/c20-15-8-5-13(6-9-15)12-25-18-10-7-14-3-1-2-4-16(14)17(18)11-22-23-19(21)24/h1-11H,12H2,(H3,21,23,24)/b22-11+

InChI Key

RIKLVNVOUBJJNG-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)N)OCC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)N)OCC3=CC=C(C=C3)F

Origin of Product

United States

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